molecular formula C16H11BO3 B13924819 B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid

B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid

Cat. No.: B13924819
M. Wt: 262.1 g/mol
InChI Key: FSKSOHSZNZOSOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid are not detailed, the general methods mentioned above are scalable and can be adapted for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism by which B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This is facilitated by the boronic acid group, which can interact with diols, amines, and other nucleophiles. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[1,2-b][1]benzofuran-8-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)20-15/h1-9,18-19H

InChI Key

FSKSOHSZNZOSOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=C2C=CC4=CC=CC=C43)(O)O

Origin of Product

United States

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